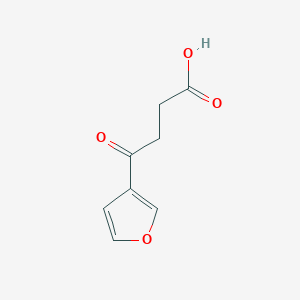

4-(3-Furyl)-4-oxobutanoic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H8O4 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

4-(furan-3-yl)-4-oxobutanoic acid |

InChI |

InChI=1S/C8H8O4/c9-7(1-2-8(10)11)6-3-4-12-5-6/h3-5H,1-2H2,(H,10,11) |

InChI Key |

YVUYGWIIAAIMEG-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC=C1C(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 3 Furyl 4 Oxobutanoic Acid: Innovations and Mechanistic Insights

Established Synthetic Routes to 4-(3-Furyl)-4-oxobutanoic Acid

Traditional methods for synthesizing this compound have relied on foundational organic reactions, including condensation approaches and the strategic functionalization of the furan (B31954) ring.

Classical Condensation and Cycloaddition Approaches

A primary classical method for the synthesis of 4-aryl-4-oxobutanoic acids is the Friedel-Crafts acylation reaction. This involves the reaction of an aromatic compound with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.com In the context of this compound, this would involve the acylation of furan with succinic anhydride. Furan, being an electron-rich heterocycle, can participate in Friedel-Crafts reactions. However, the furan ring is sensitive to strong acids, which can lead to polymerization and other side reactions, often resulting in lower yields. The mechanism involves the formation of an acylium ion from succinic anhydride and the Lewis acid, which then attacks the electron-rich furan ring, typically at the C2 position due to higher kinetic reactivity. To achieve substitution at the C3 position, starting materials with directing groups or more specialized conditions may be necessary.

While furan readily participates in [4+2] cycloaddition (Diels-Alder) reactions, this approach is not a direct or common route to this compound. acs.org Such a strategy would require a multi-step sequence involving the formation of an oxabicyclo[2.2.1]heptane derivative, followed by extensive modification to generate the desired keto-acid structure. acs.org

Strategies Involving Furan Ring Functionalization

A more direct and efficient synthesis involves the functionalization of a pre-formed furan ring. A notable one-step synthesis of this compound has been reported starting from 3-lithiofuran. acs.orgacs.org This organometallic intermediate is generated from 3-bromofuran and reacts as a nucleophile with succinic anhydride in tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where the lithiated furan attacks one of the carbonyl groups of the anhydride, leading to the opening of the anhydride ring and formation of the target keto-acid after an acidic workup. acs.org

This method offers a significant advantage over a previously reported five-step synthesis that started from diethyl 3,4-furandicarboxylate. acs.org The use of organolithium reagents provides a powerful tool for creating specific carbon-carbon bonds at a desired position on the furan ring. acs.orgarkat-usa.org

| Starting Material | Reagents | Key Transformation | Yield | Reference |

| 3-Lithiofuran | Succinic anhydride, THF | Nucleophilic Acyl Substitution | Not specified | acs.org |

| Furan | Succinic anhydride, AlCl₃ | Friedel-Crafts Acylation | Variable, often low | wikipedia.org, google.com |

Development of Novel and Sustainable Synthetic Protocols

Recent research has focused on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of furan derivatives, including catalytic approaches that offer advantages over traditional stoichiometric reactions.

Catalytic Synthesis of this compound and its Precursors

Catalysis plays a crucial role in modern organic synthesis, enabling reactions under milder conditions with higher selectivity and atom economy. Both homogeneous and heterogeneous catalysts have been explored for the synthesis of furans and their derivatives. researchgate.netnih.gov

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers high activity and selectivity under mild conditions. mdpi.com In the synthesis of compounds structurally related to this compound, transition metal catalysts, particularly those based on palladium, have been employed. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, could be envisioned. This would involve coupling a 3-furylboronic acid or 3-furylstannane derivative with a four-carbon chain precursor bearing a suitable leaving group.

Acid catalysis is also a cornerstone of many synthetic transformations. Brønsted or Lewis acids in homogeneous systems can facilitate reactions such as the hydroarylation of unsaturated precursors or condensation reactions under milder conditions than traditional Friedel-Crafts reactions. frontiersin.orgnih.govnih.gov The use of organocatalysts, such as chiral phosphoric acids, has also emerged as a powerful tool in asymmetric synthesis, potentially enabling the enantioselective synthesis of furan-containing chiral molecules. nih.gov

| Catalyst Type | Example Reaction | Potential Advantages |

| Palladium Complexes | Suzuki Cross-Coupling | High functional group tolerance, specific C-C bond formation. |

| Homogeneous Lewis Acids (e.g., InCl₃) | Cationic Povarov Reaction | Milder conditions than traditional Lewis acids, high efficiency. nih.gov |

| Brønsted Acids (e.g., TfOH) | Hydroarylation | Superelectrophilic activation for C-C bond formation. nih.govmdpi.com |

| Heteropolyacids | Esterification/Acetylation | High acidity, water-tolerant, can act as green acid catalysts. frontiersin.orgresearchgate.net |

Heterogeneous catalysts offer significant practical advantages, including ease of separation from the reaction mixture, potential for recycling and reuse, and suitability for continuous flow processes, aligning with the principles of green chemistry. researchgate.net Solid acid catalysts, such as zeolites, sulfonated resins, or metal oxides, are prominent examples. nih.govresearchgate.net

These materials can catalyze Friedel-Crafts type acylations under potentially milder conditions and with improved selectivity compared to traditional Lewis acids like AlCl₃. researchgate.net The defined pore structure of zeolites can offer shape selectivity, potentially favoring substitution at a specific position on the furan ring. Polyoxometalates (POMs) are another class of materials that can function as green, recyclable acid and oxidation catalysts for biomass valorization and the synthesis of furan-based platform molecules. nih.gov The development of heterogeneous palladium catalysts, for example, palladium nanoparticles supported on materials like titanium dioxide, also provides recyclable options for cross-coupling and cycloisomerization reactions to build furan skeletons. researchgate.netorganic-chemistry.org

Flow Chemistry and Continuous Processing for Efficient Synthesis

The transition from traditional batch synthesis to continuous flow processing offers significant advantages for the production of this compound. Flow chemistry enables precise control over reaction parameters, leading to improved safety, consistency, and scalability.

A hypothetical continuous flow setup for the synthesis of this compound, based on the established batch reaction of 3-lithiofuran with succinic anhydride, would involve the following stages:

Reagent Introduction: Separate streams of 3-lithiofuran in a suitable solvent like tetrahydrofuran (THF) and a solution of succinic anhydride in THF would be introduced into the system using precision pumps.

Mixing and Reaction: The reagent streams would converge in a microreactor or a packed-bed reactor. The enhanced surface-area-to-volume ratio in these reactors facilitates rapid mixing and efficient heat transfer, allowing for precise temperature control.

Quenching: The reaction mixture would then flow into a quenching module where a stream of an acidic solution is introduced to neutralize the reaction and protonate the resulting carboxylate.

In-line Purification: The crude product stream could be passed through a continuous liquid-liquid extractor to remove impurities, followed by a crystallization unit to isolate the pure this compound.

The benefits of such a continuous process include reduced reaction times, increased safety by minimizing the accumulation of hazardous intermediates like organolithium reagents, and the potential for automation and seamless integration of reaction and purification steps. While specific studies on the continuous flow synthesis of this compound are not extensively documented, the principles have been successfully applied to the synthesis of other furan derivatives, demonstrating the feasibility and advantages of this technology. nih.govacs.orgscribd.comnih.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of Furan Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Reaction Time | Hours | Minutes to Hours |

| Heat Transfer | Limited by vessel surface area | Excellent, rapid heat dissipation |

| Safety | Potential for thermal runaway, handling of large quantities of hazardous materials | Minimized reaction volume, enhanced safety |

| Scalability | Difficult, often requires re-optimization | Straightforward by extending operation time |

| Product Consistency | Batch-to-batch variability | High consistency and reproducibility |

Green Chemistry Principles in this compound Production

The application of green chemistry principles to the synthesis of this compound focuses on minimizing environmental impact and maximizing resource efficiency. Key areas of improvement include the use of renewable starting materials, greener catalysts, and the reduction of waste.

The traditional synthesis of this compound often involves a Friedel-Crafts acylation of furan with succinic anhydride. This reaction typically employs Lewis acid catalysts like aluminum chloride (AlCl₃), which are used in stoichiometric amounts and generate significant amounts of corrosive and hazardous waste. springerprofessional.de

Innovations in green chemistry have led to the development of heterogeneous solid acid catalysts as more environmentally benign alternatives. These catalysts, such as chromium-exchanged dodecatungstophosphoric acid supported on K-10 clay, offer several advantages: springerprofessional.deias.ac.inresearchgate.net

Reusability: Solid catalysts can be easily recovered and reused, reducing waste and cost.

Reduced Corrosion: They are less corrosive than traditional Lewis acids, minimizing reactor degradation.

Solvent-Free Conditions: In some cases, these catalysts can be used in solvent-free reactions, further reducing the environmental footprint. springerprofessional.de

The principles of green chemistry can be quantitatively assessed using various metrics. For a greener synthesis of this compound, the following metrics would be considered:

Atom Economy: This measures the efficiency of a reaction in converting reactants to the desired product. The ideal atom economy is 100%.

E-Factor (Environmental Factor): This is the ratio of the mass of waste to the mass of the product. A lower E-factor indicates a greener process.

Reaction Mass Efficiency (RME): This metric takes into account the mass of all reactants, solvents, and reagents used to produce a certain mass of product.

By employing greener catalysts and optimizing reaction conditions, the synthesis of this compound can be made more sustainable.

Table 2: Green Chemistry Metrics for Chemical Syntheses

| Metric | Formula | Ideal Value | Significance |

| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | 100% | Measures the efficiency of atom utilization. |

| E-Factor | Total Waste (kg) / Product (kg) | 0 | Indicates the amount of waste generated. |

| Reaction Mass Efficiency | Mass of Product / Total Mass of Reactants | 100% | A more comprehensive measure of efficiency. |

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. In the context of the Friedel-Crafts acylation of furan with succinic anhydride, several parameters can be fine-tuned.

Catalyst Selection: The choice of catalyst is paramount. While traditional Lewis acids like AlCl₃ are effective, they can lead to side reactions and polymerization of the furan ring. springerprofessional.de The use of milder and more selective heterogeneous catalysts, such as supported heteropoly acids, has been shown to improve yields and selectivity. springerprofessional.deias.ac.inresearchgate.net For instance, a 20% w/w chromium-exchanged dodecatungstophosphoric acid on K-10 clay has demonstrated high activity and selectivity in the acylation of furan. springerprofessional.deias.ac.inresearchgate.net

Solvent Effects: The solvent can significantly influence the reaction rate and selectivity. While some greener approaches aim for solvent-free conditions, the choice of an appropriate solvent can be critical in other cases. Non-polar, aprotic solvents are generally preferred for Friedel-Crafts reactions.

Temperature and Reaction Time: These two parameters are interdependent. Higher temperatures generally lead to faster reaction rates but can also promote the formation of byproducts. Therefore, it is essential to find the optimal temperature that provides a reasonable reaction time with high selectivity towards the desired product. Kinetic studies can help in understanding the reaction mechanism and determining the optimal temperature profile. For the acylation of furan using a chromium-exchanged dodecatungstophosphoric acid catalyst, an activation energy of 18.03 kcal/mol has been reported, providing insight into the temperature sensitivity of the reaction. springerprofessional.deias.ac.inresearchgate.net

Reactant Ratio: The molar ratio of the reactants, furan and succinic anhydride, as well as the catalyst loading, can impact the conversion and yield. Optimizing these ratios can help to minimize the amount of unreacted starting materials and reduce the formation of side products.

By systematically investigating these parameters, the synthesis of this compound can be significantly improved, leading to higher yields and a more efficient and economical process.

Table 3: Factors Affecting Yield in the Synthesis of this compound

| Factor | Effect on Reaction | Optimization Strategy |

| Catalyst | Influences reaction rate, selectivity, and potential for side reactions. | Screen various Lewis and solid acid catalysts for optimal performance. |

| Solvent | Affects solubility of reactants, catalyst activity, and product isolation. | Test a range of aprotic solvents or explore solvent-free conditions. |

| Temperature | Impacts reaction kinetics and the formation of byproducts. | Conduct temperature profiling studies to identify the optimal range. |

| Reactant Ratio | Determines the extent of conversion and potential for excess reactant waste. | Perform stoichiometric studies to find the ideal molar ratio of reactants. |

Chemical Reactivity and Reaction Mechanisms of 4 3 Furyl 4 Oxobutanoic Acid

Fundamental Reactivity Profiles of the Furan (B31954) Ring Moiety

The furan ring is an electron-rich aromatic heterocycle that readily participates in a variety of reactions. Its reactivity is significantly influenced by the nature of its substituents. In 4-(3-Furyl)-4-oxobutanoic acid, the ring is substituted at the 3-position with an acyl group, which acts as an electron-withdrawing group and a meta-director. uci.edulibretexts.org

Electrophilic Aromatic Substitution Reactions

Furan is notably more reactive than benzene (B151609) towards electrophiles, with substitution preferentially occurring at the C2 (α) position due to the superior stabilization of the cationic intermediate (sigma complex). pearson.comlumenlearning.com However, the presence of the deactivating 3-acyl group in this compound reduces the ring's nucleophilicity and directs incoming electrophiles.

Electron-withdrawing groups generally direct electrophilic substitution to the meta position. In a 3-substituted furan, this corresponds to the C5 position, as the C2 and C4 positions are ortho and para-like, respectively. The C2 position is the most activated site in an unsubstituted furan, but the deactivating effect of the 3-acyl group is strongly felt at the adjacent C2 and C4 positions. Therefore, electrophilic substitution is expected to occur predominantly at the C5 position.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comlibretexts.org Due to the acid-sensitive nature of the furan ring, Friedel-Crafts reactions often require milder catalysts than those used for benzene, such as boron trifluoride (BF₃) instead of aluminum chloride (AlCl₃). stackexchange.com

| Reaction | Typical Reagents | Expected Major Product |

|---|---|---|

| Bromination | Br₂ in dioxane | 4-(5-Bromo-3-furyl)-4-oxobutanoic acid |

| Nitration | HNO₃/H₂SO₄ (mild conditions) | 4-(5-Nitro-3-furyl)-4-oxobutanoic acid |

| Friedel-Crafts Acylation | Acetyl chloride, BF₃·OEt₂ | 4-(5-Acetyl-3-furyl)-4-oxobutanoic acid |

Nucleophilic Additions and Substitutions

Aromatic rings, being electron-rich, are generally resistant to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is typically feasible only when the ring is activated by potent electron-withdrawing groups located ortho or para to a good leaving group. wikipedia.orgmasterorganicchemistry.com The structure of this compound lacks a suitable leaving group on the furan ring, making SNAr reactions highly improbable.

However, the furan ring can act as a diene in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The aromaticity of furan means it is less reactive as a diene compared to non-aromatic dienes. Electron-withdrawing substituents, like the acyl group, further decrease the reactivity of the furan ring in normal-electron-demand Diels-Alder reactions. Despite this, studies have shown that furoic acids can react with strong dienophiles like maleimides, particularly under aqueous conditions which can enhance the reaction rate. rsc.org

Reactivity of the γ-Keto Acid Functional Group

The γ-keto acid moiety possesses two reactive centers: the carboxylic acid group and the ketone group.

Carboxylic Acid Reactivity: Esterification and Amidation

The carboxylic acid functional group can undergo classic conversion to esters and amides.

Esterification: The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis. The reaction is an equilibrium process, and product formation is favored by using an excess of the alcohol or by removing water as it is formed. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile.

Amidation: Direct amidation of the carboxylic acid with an amine is also possible, though it often requires higher temperatures or the use of coupling agents or catalysts to proceed efficiently. Catalytic systems, for example using titanium tetrachloride (TiCl₄), can facilitate the direct formation of amides from carboxylic acids and amines under reflux conditions.

| Reaction | Reagents | Product Type |

|---|---|---|

| Fischer Esterification | Methanol (CH₃OH), H₂SO₄ (cat.) | Methyl ester |

| Amidation | Benzylamine, TiCl₄ (cat.), Toluene (B28343) (reflux) | N-Benzyl amide |

Ketone Reactivity: Carbonyl Condensations and Reductions

The ketone's carbonyl group and its α-hydrogens are sites of significant reactivity.

Carbonyl Condensations: The ketone possesses α-hydrogens (on the methylene (B1212753) group adjacent to the carbonyl) that are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in carbonyl condensation reactions like the Aldol or Claisen condensations. youtube.com For instance, in a crossed Aldol reaction, the enolate of this compound could react with an aldehyde that cannot self-condense (e.g., benzaldehyde) to form a β-hydroxy ketone adduct.

Reductions: The ketone carbonyl can be reduced to a secondary alcohol using various reducing agents. Common reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The product of this reduction is a γ-hydroxy acid. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) can be used to completely reduce the ketone to a methylene group, yielding 4-(3-furyl)butanoic acid.

Intramolecular Cyclization and Rearrangement Pathways

The bifunctional nature of this compound allows for intramolecular reactions, with the most prominent being lactonization.

When the ketone group is reduced to a hydroxyl group, the resulting compound is 4-hydroxy-4-(3-furyl)butanoic acid. This γ-hydroxy acid can undergo a spontaneous or acid-catalyzed intramolecular esterification. The hydroxyl group acts as the nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid to form a stable five-membered ring, known as a γ-lactone. mdpi.comsci-hub.se This cyclization is often a facile process and can occur in situ following the reduction of the ketone. Various methods for the reduction of γ-keto acids have been developed that lead directly to the corresponding γ-lactones. nih.gov

| Step | Reagents | Intermediate/Product |

|---|---|---|

| 1. Ketone Reduction | NaBH₄, Methanol | 4-Hydroxy-4-(3-furyl)butanoic acid |

| 2. Lactonization | Acid catalyst (e.g., H⁺), heat | 5-(3-Furyl)dihydrofuran-2(3H)-one (a γ-lactone) |

This intramolecular cyclization represents a key pathway in the chemistry of this compound, transforming the linear keto acid into a heterocyclic lactone structure.

Mechanistic Elucidation of Key Transformations Involving this compound

A comprehensive understanding of the reaction mechanisms of this compound would require dedicated experimental studies. Such investigations would likely involve probing the transition states of its characteristic reactions, for which techniques like KIE and linear free-energy relationships are indispensable tools.

Kinetic Isotope Effect Studies

Kinetic isotope effect studies involve measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes. This technique is a powerful probe for determining the bonding changes that occur in the rate-determining step of a reaction. For this compound, KIE studies could provide valuable insights into reactions such as its oxidation, reduction, or condensation. For example, deuterating a specific C-H bond involved in a proposed rate-determining step and observing a significant KIE would provide strong evidence for the breaking of that bond in the transition state.

At present, there are no published studies presenting KIE data for any reaction involving this compound. Consequently, no data tables of experimentally determined kinetic isotope effects for this compound can be presented.

Theoretical and Computational Chemistry Approaches to 4 3 Furyl 4 Oxobutanoic Acid

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

The electronic structure is fundamental to understanding the chemical behavior of 4-(3-Furyl)-4-oxobutanoic acid. Quantum chemical methods are employed to calculate the distribution of electrons within the molecule, which in turn dictates its geometry, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. biointerfaceresearch.com This method is used to determine the electronic structure by calculating the electron density rather than the complex many-electron wavefunction. For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G(d), would be employed to optimize the molecular geometry. biointerfaceresearch.com

These calculations would yield important information about bond lengths, bond angles, and dihedral angles. Natural Bond Orbital (NBO) analysis, a common follow-up to DFT calculations, provides further insight into the bonding, including the nature of hybrid orbitals and the extent of electron delocalization between the furan (B31954) ring, the keto group, and the carboxylic acid moiety. biointerfaceresearch.com The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity, with the HOMO-LUMO energy gap indicating its chemical stability and kinetic reactivity.

Illustrative Calculated Geometric Parameters for this compound using DFT

| Parameter | Bond/Angle | Illustrative Value |

| Bond Length (Å) | C=O (ketone) | 1.22 |

| C-O (furan) | 1.37 | |

| C=C (furan) | 1.36 | |

| C-C (furan) | 1.43 | |

| C-C (butanoic acid chain) | 1.53 | |

| C=O (carboxylic acid) | 1.21 | |

| O-H (carboxylic acid) | 0.97 | |

| Bond Angle (°) | C-C-C (chain) | 112 |

| O=C-C (ketone) | 121 | |

| C-O-C (furan) | 107 | |

| Dihedral Angle (°) | C(furan)-C(keto)-C(chain)-C(chain) | 175 |

Note: The values in this table are hypothetical and represent typical bond lengths and angles for the constituent functional groups as determined by DFT calculations on analogous molecules. They are for illustrative purposes only.

Ab Initio Methods

Ab initio methods are based on first principles of quantum mechanics, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a hierarchical approach to approximating the exact solution of the Schrödinger equation. researchgate.netnih.gov

For this compound, ab initio calculations would be used to obtain highly accurate energies and molecular properties, often to benchmark results from less computationally expensive DFT methods. researchgate.net These methods are particularly valuable for studying systems where electron correlation effects are significant. A detailed analysis of the electron correlation would provide a more refined understanding of the electronic interactions within the molecule.

Conformational Landscape and Energetics of this compound

The flexibility of the butanoic acid chain in this compound allows it to adopt various conformations. Understanding the conformational landscape is crucial as the geometry of the molecule can significantly influence its biological activity and physical properties. Computational methods can be used to identify stable conformers and the energy barriers between them.

By systematically rotating the dihedral angles along the single bonds of the butanoic acid chain and calculating the potential energy at each point, a potential energy surface can be mapped out. This allows for the identification of local and global energy minima, which correspond to the stable conformations of the molecule. The relative energies of these conformers can be used to determine their populations at a given temperature using Boltzmann statistics. Such studies on similar flexible molecules have shown that the relative orientation of functional groups can be significantly influenced by subtle intramolecular interactions, such as hydrogen bonding.

Investigation of Spectroscopic Signatures via Computational Methods

Computational chemistry is an indispensable tool for interpreting and predicting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

By calculating the harmonic vibrational frequencies using DFT or ab initio methods, a theoretical vibrational spectrum can be generated. nih.govresearchgate.net This calculated spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific functional groups and molecular motions. Discrepancies between calculated and experimental frequencies are common due to the harmonic approximation and the absence of solvent effects in gas-phase calculations, and scaling factors are often applied to improve the agreement. researchgate.net

Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations can help in the assignment of peaks in the experimental ¹H and ¹³C NMR spectra and can also be used to study the effects of conformational changes on the chemical shifts.

Illustrative Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Illustrative Wavenumber (cm⁻¹) |

| O-H stretch | Carboxylic Acid | 3450 |

| C-H stretch | Furan Ring | 3150 |

| C=O stretch | Ketone | 1720 |

| C=O stretch | Carboxylic Acid | 1760 |

| C=C stretch | Furan Ring | 1580 |

| C-O-C stretch | Furan Ring | 1150 |

Note: The wavenumbers in this table are hypothetical and represent typical vibrational frequencies for the indicated functional groups as determined by computational methods for similar molecules. They are for illustrative purposes only.

Computational Modeling of Reaction Pathways and Transition States

Theoretical methods are particularly powerful for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states that are often difficult to observe experimentally. For this compound, computational modeling could be used to explore various potential reaction pathways, such as its synthesis, degradation, or metabolic transformations.

By calculating the potential energy surface for a given reaction, the minimum energy path from reactants to products can be identified. The transition state, which corresponds to the saddle point on this surface, can be located and its structure and energy determined. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key determinant of the reaction rate. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state connects the desired reactants and products.

Solvent Effects and Intermolecular Interactions: A Computational Perspective

The properties and behavior of this compound can be significantly influenced by its environment, particularly when in solution. Computational models can account for solvent effects in several ways.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute.

Explicit solvent models, on the other hand, involve simulating a number of individual solvent molecules around the solute molecule. This is typically done using molecular dynamics (MD) simulations or hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. While computationally more demanding, explicit solvent models can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group of this compound and water molecules. These simulations can also provide insights into the dynamics of intermolecular interactions. researchgate.net

Synthesis and Characterization of Derivatives and Analogs of 4 3 Furyl 4 Oxobutanoic Acid

Modifications at the Furan (B31954) Ring: Substitution Patterns and Heteroatom Inclusion

The furan ring in 4-(3-furyl)-4-oxobutanoic acid is susceptible to various modifications, primarily through electrophilic substitution reactions. The 3-acyl group is a deactivating, meta-directing substituent in typical aromatic systems. However, in furan, the heteroatom's influence and the ring's high reactivity lead to more complex substitution patterns. Electrophilic attack generally favors the C5 position, which is alpha to the oxygen and least deactivated by the 3-acyl group. The C2 position is also a potential site for substitution, though to a lesser extent. pharmaguideline.com, iust.ac.ir, chemicalbook.com, pearson.com, pearson.com

Common electrophilic substitution reactions that can be applied to the furan ring include:

Nitration: Using mild nitrating agents like acetyl nitrate (B79036) at low temperatures can introduce a nitro group, likely at the C5 position. pharmaguideline.com

Halogenation: Reactions with bromine or chlorine, often in the presence of a non-polar solvent and at low temperatures, can yield halogenated derivatives, again with a preference for the C5 position. pharmaguideline.com

Acylation: Friedel-Crafts acylation with acid anhydrides or acyl halides, using mild Lewis acid catalysts, can introduce an additional acyl group. pharmaguideline.com

The inclusion of other heteroatoms to create analogs of this compound involves the de novo synthesis of the heterocyclic ring. For instance, thiophene (B33073) and pyrrole (B145914) analogs can be prepared using established synthetic methodologies.

Thiophene Analogs: The Paal-Knorr thiophene synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a sulfur source like phosphorus pentasulfide or Lawesson's reagent, is a common method. organic-chemistry.org, rroij.com, derpharmachemica.com To obtain the desired 3-substituted thiophene analog, a suitably substituted 1,4-dicarbonyl precursor would be required. Other methods like the Gewald reaction can also be employed for the synthesis of functionalized thiophenes. impactfactor.org, organic-chemistry.org, derpharmachemica.com

Pyrrole Analogs: The Paal-Knorr pyrrole synthesis is the most direct route, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. uctm.edu, nih.gov, organic-chemistry.org, researchgate.net This method allows for the introduction of various substituents on the pyrrole nitrogen.

The following table summarizes the potential substitution patterns on the furan ring and the key synthetic methods for heteroatom inclusion.

| Modification Type | Reagents and Conditions | Expected Product |

| Nitration | Acetyl nitrate, low temperature | 4-(5-Nitro-3-furyl)-4-oxobutanoic acid |

| Bromination | Bromine in dioxane, -5°C | 4-(5-Bromo-3-furyl)-4-oxobutanoic acid |

| Acylation | Acetic anhydride (B1165640), phosphoric acid | 4-(5-Acetyl-3-furyl)-4-oxobutanoic acid |

| Thiophene Analog | Substituted 1,4-dicarbonyl, Lawesson's reagent | 4-(3-Thienyl)-4-oxobutanoic acid |

| Pyrrole Analog | Substituted 1,4-dicarbonyl, ammonia/primary amine | 4-(1H-Pyrrol-3-yl)-4-oxobutanoic acid |

Derivatization of the Butanoic Acid Chain: Chain Length Variation and Functional Group Introduction

Modification of the butanoic acid chain can be achieved through various synthetic strategies targeting either the ketone or the carboxylic acid functionality to enable chain extension, shortening, or the introduction of new functional groups.

Chain Length Variation:

Chain Extension: Homologation of the carboxylic acid can be performed using the Arndt-Eistert reaction. This involves converting the carboxylic acid to an acyl chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile (e.g., water, alcohol) yields the chain-extended acid or ester. Another approach involves the reduction of the carboxylic acid to an alcohol, conversion to a halide, and subsequent cyanation followed by hydrolysis to afford a one-carbon extended acid.

Chain Shortening: The Barbier-Wieland degradation or the Hunsdiecker reaction can be employed for the stepwise shortening of the carboxylic acid chain.

Functional Group Introduction: The methylene (B1212753) groups of the butanoic acid chain, particularly the one alpha to the ketone (C3), are susceptible to functionalization.

Alpha-Halogenation: The methylene group at C3 can be halogenated under acidic conditions using reagents like N-bromosuccinimide (NBS).

Alpha-Hydroxylation: Oxidation of the corresponding enolate with reagents such as molybdenum peroxide can introduce a hydroxyl group at the C3 position.

Introduction of Amino Groups: Reductive amination of the ketone at C4 can introduce an amino group, transforming the butanoic acid derivative into an amino acid analog. figshare.com

The following table provides examples of derivatization of the butanoic acid chain.

| Derivatization Type | Synthetic Approach | Resulting Derivative |

| Chain Extension | Arndt-Eistert synthesis | 5-(3-Furyl)-5-oxopentanoic acid |

| Alpha-Bromination | N-Bromosuccinimide, acid catalyst | 3-Bromo-4-(3-furyl)-4-oxobutanoic acid |

| Keto Group Reduction | Sodium borohydride (B1222165) | 4-Hydroxy-4-(3-furyl)butanoic acid |

| Reductive Amination | Amine, reducing agent (e.g., NaBH3CN) | 4-Amino-4-(3-furyl)butanoic acid derivative |

Preparation of Esters, Amides, and Anhydrides of this compound

The carboxylic acid group of this compound is readily converted into a variety of derivatives, including esters, amides, and anhydrides.

Esters: Esterification is commonly achieved through the Fischer-Speier method, which involves refluxing the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, for more sensitive substrates, reaction with an alkyl halide in the presence of a base or using coupling agents can be employed.

Amides: Amide synthesis typically requires activation of the carboxylic acid. nih.gov This can be done by converting the acid to its more reactive acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with an amine. nih.gov Direct coupling of the carboxylic acid with an amine can also be achieved using peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). researchgate.net

Anhydrides: Symmetrical anhydrides can be prepared by treating the carboxylic acid with a dehydrating agent, such as phosphorus pentoxide. Mixed anhydrides can be formed by reacting the carboxylate salt with an acyl halide.

The table below details the synthesis of these derivatives.

| Derivative | Reagents and Conditions | Example Product |

| Methyl Ester | Methanol, sulfuric acid, reflux | Methyl 4-(3-furyl)-4-oxobutanoate |

| Ethyl Ester | Ethanol, sulfuric acid, reflux | Ethyl 4-(3-furyl)-4-oxobutanoate |

| Amide | 1. Thionyl chloride; 2. Ammonia | 4-(3-Furyl)-4-oxobutanamide |

| N-substituted Amide | EDC, amine (e.g., aniline) | N-Phenyl-4-(3-furyl)-4-oxobutanamide |

| Anhydride | Acetic anhydride, heat | 4-(3-Furyl)-4-oxobutanoic anhydride |

Structure-Reactivity Relationships (SRR) in this compound Derivatives

The reactivity of this compound and its derivatives is governed by the interplay of electronic and steric factors, as well as the conformational preferences of the molecule.

Electronic Influences: The electronic nature of substituents on the furan ring can significantly modulate the reactivity of the entire molecule.

Electron-donating groups (EDGs) at the C2 or C5 positions of the furan ring increase the electron density of the ring, making it more susceptible to electrophilic attack. pearson.com These groups can also enhance the nucleophilicity of the ketone carbonyl oxygen.

Electron-withdrawing groups (EWGs) on the furan ring decrease its reactivity towards electrophiles but can facilitate nucleophilic substitution on the ring, especially if a leaving group is present. edurev.in EWGs will also increase the electrophilicity of the ketone carbonyl carbon, making it more reactive towards nucleophiles.

The reactivity of the carboxylic acid derivatives follows the established order: acyl chlorides > anhydrides > esters > amides. This trend is primarily dictated by the electronic properties of the leaving group. libretexts.org

Steric Influences: Steric hindrance plays a crucial role in the reactivity of these derivatives.

Bulky substituents on the furan ring, particularly at the C2 position, can hinder the approach of reagents to the adjacent ketone carbonyl group.

Similarly, bulky alcohols or amines used in the formation of esters and amides can decrease the reaction rate due to steric hindrance around the carboxylic acid group. wikipedia.org

The flexible butanoic acid chain allows the molecule to adopt various conformations. The relative orientation of the furan ring, the ketone carbonyl, and the carboxylic acid group can influence reactivity.

The preferred conformation of the 3-acylfuran moiety is likely to be planar to maximize conjugation. There are two likely planar conformations, with the carbonyl oxygen oriented either towards the C2 or C4 position of the furan ring. The relative stability of these conformers will depend on the steric and electronic nature of other substituents.

The conformation of the butanoic acid chain will determine the accessibility of the ketone and carboxylic acid groups. A folded conformation might lead to intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and the ketone oxygen, which could decrease the reactivity of both groups. An extended conformation would make both functional groups more accessible to external reagents.

Advanced Spectroscopic and Diffraction Techniques for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of "4-(3-Furyl)-4-oxobutanoic acid" in solution. Analysis of ¹H and ¹³C NMR spectra allows for the precise assignment of each atom within the molecular framework.

In the ¹H NMR spectrum, the protons of the furan (B31954) ring are expected to appear as distinct multiplets in the aromatic region. The chemical shifts and coupling constants of these protons would be characteristic of a 3-substituted furan ring. The methylene (B1212753) protons of the butanoic acid chain would likely appear as two distinct triplets, with their chemical shifts influenced by the adjacent carbonyl and carboxylic acid groups.

The ¹³C NMR spectrum would complement the proton data, showing characteristic signals for the carbonyl carbon, the carboxylic acid carbon, the carbons of the furan ring, and the methylene carbons. The chemical shifts of the furan carbons are particularly informative for confirming the substitution pattern.

While "this compound" itself is achiral, NMR spectroscopy becomes invaluable for studying the stereochemistry of its derivatives or its interactions with chiral molecules. For instance, if the ketone is reduced to a hydroxyl group, creating a chiral center, diastereomers could be distinguished by NMR, potentially with the use of chiral shift reagents.

Furthermore, NMR can be employed to investigate reaction mechanisms. For example, by monitoring the changes in the NMR spectrum over time, one could follow the kinetics of a reaction involving "this compound," identify intermediates, and elucidate the reaction pathway.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Furan H-2 | ~7.4 | t |

| Furan H-4 | ~6.7 | dd |

| Furan H-5 | ~8.0 | t |

| -CH₂- (adjacent to C=O) | ~3.2 | t |

| -CH₂- (adjacent to COOH) | ~2.8 | t |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (ketone) | ~195 |

| COOH | ~178 |

| Furan C-3 | ~125 |

| Furan C-2 | ~144 |

| Furan C-4 | ~110 |

| Furan C-5 | ~148 |

| -CH₂- (adjacent to C=O) | ~33 |

Mass Spectrometry for Reaction Monitoring and Product Identification in Complex Mixtures

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elemental composition of "this compound" and its reaction products. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula C₈H₈O₄.

In the context of chemical synthesis, MS, particularly when coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is instrumental for monitoring reaction progress. For instance, in the Friedel-Crafts acylation reaction used to synthesize "this compound," GC-MS could be used to track the consumption of reactants (furan and succinic anhydride) and the formation of the product in real-time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst concentration.

Tandem mass spectrometry (MS/MS) can be used to further probe the structure of "this compound" and its derivatives. By isolating the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, which can serve as a structural fingerprint.

X-ray Crystallography of this compound and its Derivatives for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide precise information on bond lengths, bond angles, and torsion angles.

The crystal structure would reveal the conformation of the butanoic acid chain and the relative orientation of the furan ring. Of particular interest would be the intermolecular interactions that govern the crystal packing. It is highly probable that the carboxylic acid groups would form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. These dimers would likely be a prominent feature of the supramolecular assembly.

Further insights into the solid-state architecture could be gained by studying the crystal structures of derivatives of "this compound." For example, the formation of salts or co-crystals could lead to different hydrogen bonding networks and packing arrangements, which could in turn influence the physical properties of the material. In the absence of a reported crystal structure for the title compound, analysis of closely related structures, such as 4-oxo-4-phenylbutanoic acid, can provide valuable predictions of the expected molecular conformation and intermolecular interactions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a rapid and non-destructive method for identifying the functional groups present in "this compound."

The IR spectrum would be dominated by strong absorption bands corresponding to the stretching vibrations of the carbonyl groups. The ketone C=O stretch is expected to appear in the region of 1680-1700 cm⁻¹, while the carboxylic acid C=O stretch would likely be found around 1700-1730 cm⁻¹. The broad O-H stretching vibration of the carboxylic acid dimer would be a prominent feature in the range of 2500-3300 cm⁻¹. The spectrum would also exhibit characteristic bands for the C-O stretching of the furan ring and the carboxylic acid, as well as C-H stretching and bending vibrations.

The Raman spectrum would provide complementary information. While the C=O stretching vibrations would also be present, they are typically weaker in the Raman spectrum compared to the IR. Conversely, the C=C stretching vibrations of the furan ring are often strong in the Raman spectrum, providing a clear signature for this moiety.

By analyzing the vibrational spectra, one can confirm the presence of the key functional groups and gain insights into the bonding environment within the molecule. For example, shifts in the C=O stretching frequencies could indicate the extent of hydrogen bonding in the solid state or in solution.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| O-H stretch (carboxylic acid dimer) | 2500-3300 | IR |

| C-H stretch (furan) | 3100-3150 | IR, Raman |

| C-H stretch (aliphatic) | 2850-3000 | IR, Raman |

| C=O stretch (ketone) | 1680-1700 | IR, Raman |

| C=O stretch (carboxylic acid) | 1700-1730 | IR |

| C=C stretch (furan) | 1500-1600 | IR, Raman |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. "this compound" contains two main chromophores: the furan ring and the carbonyl group of the ketone.

The furan ring is expected to exhibit a π → π* transition at a relatively short wavelength, likely below 250 nm. The carbonyl group will have a weaker n → π* transition at a longer wavelength, potentially in the region of 280-300 nm. The conjugation between the furan ring and the ketone carbonyl group is expected to cause a bathochromic (red) shift in the π → π* transition compared to unsubstituted furan.

The position and intensity of the absorption bands in the UV-Vis spectrum can be influenced by the solvent polarity and by the presence of substituents on the furan ring or the butanoic acid chain. For example, the introduction of an electron-donating group on the furan ring would likely lead to a further red shift of the π → π* transition.

By studying the UV-Vis spectra of "this compound" and its derivatives, it is possible to gain a deeper understanding of their electronic structure and the extent of conjugation within the molecules.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Furan |

| Succinic anhydride (B1165640) |

4 3 Furyl 4 Oxobutanoic Acid As a Strategic Building Block in Complex Organic Synthesis

Applications in the Synthesis of Biologically Relevant Scaffolds

4-(3-Furyl)-4-oxobutanoic acid is a versatile bifunctional molecule, incorporating both a ketone and a carboxylic acid. This unique arrangement allows it to be a valuable starting material for the synthesis of a variety of heterocyclic scaffolds that are of significant interest in medicinal chemistry. The furan (B31954) ring itself is a key pharmacophore in many bioactive compounds. The dual reactivity of the γ-ketoacid structure allows for the construction of five- and six-membered heterocyclic systems, which are prevalent in numerous classes of therapeutic agents.

One of the most prominent applications of γ-ketoacids in the synthesis of biologically relevant scaffolds is in the preparation of pyridazinones . These six-membered nitrogen-containing heterocycles are known to exhibit a wide range of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, and antimicrobial properties. scholarsresearchlibrary.com The reaction of this compound with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines provides a direct route to 6-(3-furyl)-4,5-dihydropyridazin-3(2H)-ones.

The general synthetic scheme for this transformation is presented below:

Scheme 1: Synthesis of 6-(3-furyl)-4,5-dihydropyridazin-3(2H)-one derivatives from this compound.

| Reactant A | Reactant B | Product | Potential Biological Activity of Product Scaffold |

| This compound | Hydrazine hydrate | 6-(3-Furyl)-4,5-dihydropyridazin-3(2H)-one | Cardiotonic, Antihypertensive |

| This compound | Phenylhydrazine | 2-Phenyl-6-(3-furyl)-4,5-dihydropyridazin-3(2H)-one | Anti-inflammatory, Analgesic |

| This compound | Isonicotinohydrazide | 2-(Pyridin-4-ylcarbonyl)-6-(3-furyl)-4,5-dihydropyridazin-3(2H)-one | Antimicrobial, Antitubercular |

The resulting 6-(3-furyl)pyridazinone scaffold can be further modified at the N-2 position or at the furan ring to generate a library of compounds for biological screening. The incorporation of the furan moiety is particularly interesting as furan derivatives are known to possess a broad spectrum of biological activities.

Furthermore, the 1,4-dicarbonyl relationship in this compound makes it a suitable precursor for the synthesis of five-membered heterocycles such as pyrroles and thiophenes via the Paal-Knorr synthesis, although this application is less documented for this specific substrate. The resulting furyl-substituted pyrroles and thiophenes would also be of interest for biological evaluation.

Role in the Total Synthesis of Natural Products

While this compound is a potentially valuable building block, its specific application in the total synthesis of complex natural products is not extensively documented in the scientific literature. However, its structure suggests a plausible role as a precursor to certain furan-containing natural products.

One such example where a similar structural motif is found is in the furanoterpenoid egomaketone (B1219821) . Egomaketone is a natural product isolated from Perilla frutescens and possesses a 3-furyl ketone moiety. A retrosynthetic analysis of egomaketone could envision a synthetic strategy that utilizes a building block similar in structure to this compound.

Although a direct total synthesis of a natural product using this compound as a starting material is not readily found in the literature, the potential for its use can be illustrated through a hypothetical synthetic approach to a simplified analog of a natural product. For instance, the synthesis of a molecule containing a γ-lactone fused to a furan ring could potentially be achieved through the reduction of the keto group of this compound followed by intramolecular cyclization.

The following table outlines the key structural features of this compound and their potential application in the synthesis of natural product substructures.

| Structural Feature of this compound | Potential Transformation | Relevance to Natural Product Synthesis |

| γ-Ketoacid | Intramolecular cyclization after reduction | Formation of γ-lactones, a common motif in natural products. |

| Furan-3-yl ketone | Grignard reaction or Wittig olefination | Elaboration of side chains found in furanoterpenoids. |

| Butanoic acid chain | Chain extension or modification | Construction of the carbon skeleton of various natural products. |

Utilization in the Construction of Advanced Organic Materials Precursors

The application of this compound in the construction of precursors for advanced organic materials is an emerging area with significant potential. The furan ring is a bio-based building block that can be utilized in the synthesis of sustainable polymers. The bifunctional nature of this compound allows it to act as a monomer in polymerization reactions.

For instance, the carboxylic acid functionality can be used in condensation polymerizations with diols or diamines to form polyesters and polyamides, respectively. The furan ring within the polymer backbone can impart unique properties to the material. Furans can participate in reversible Diels-Alder reactions, which can be exploited to create self-healing polymers and recyclable thermosets.

A hypothetical pathway to a furan-containing polyester (B1180765) is shown below:

Scheme 2: Hypothetical polymerization of a diol with a derivative of this compound to form a furan-containing polyester.

The keto group in the side chain of the monomer could also be used for post-polymerization modification, allowing for the tuning of the material's properties. Furthermore, furan-based polymers are being investigated for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to the electron-rich nature of the furan ring.

The table below summarizes the potential roles of this compound in the development of advanced organic materials.

| Functional Group | Potential Role in Polymer Chemistry | Potential Application of the Resulting Material |

| Carboxylic Acid | Monomer for polyesters and polyamides. | Bio-based and potentially biodegradable plastics. |

| Furan Moiety | Diels-Alder reactions for cross-linking. | Self-healing materials, recyclable thermosets. |

| Keto Group | Site for post-polymerization modification. | Functional polymers with tunable properties. |

Development of Novel Heterocyclic Systems Incorporating the Furan Moiety

Beyond the synthesis of pyridazinones, the unique structure of this compound serves as a template for the development of a variety of other novel heterocyclic systems that incorporate the furan moiety. The combination of the furan ring with other heterocyclic systems can lead to molecules with interesting chemical properties and biological activities.

For example, the reaction of this compound with terminal aliphatic N,N-diamines can lead to the formation of bicyclic pyrroloimidazolones and pyrrolopyrimidinones . arabjchem.org This reaction proceeds through the initial formation of an amide followed by intramolecular cyclization.

The general reaction scheme is as follows:

Scheme 3: Synthesis of pyrrolo[1,2-a]imidazol-5-one derivatives from this compound and ethylenediamine.

The resulting fused heterocyclic systems are of interest in medicinal chemistry as they present a rigid scaffold that can be further functionalized to interact with biological targets.

Another potential application is in the synthesis of fused furan systems. Through intramolecular cyclization reactions involving the keto and carboxylic acid groups, it may be possible to construct bicyclic systems where the furan ring is fused to another five- or six-membered ring. Such structures are present in a number of natural products and pharmaceuticals.

The versatility of this compound as a precursor for novel heterocyclic systems is summarized in the table below.

| Reagent | Resulting Heterocyclic System | Potential Significance |

| Hydrazines | Pyridazinones | Biologically active scaffolds. |

| Diamines | Pyrroloimidazolones, Pyrrolopyrimidinones | Rigid scaffolds for drug design. |

| o-Phenylenediamine | Benzodiazepine derivatives | CNS active compounds. |

| Hydroxylamine | Oxazine derivatives | Building blocks for further synthesis. |

Biochemical and Mechanistic Biological Research Pertaining to 4 3 Furyl 4 Oxobutanoic Acid

Investigation of its Role in Specific Metabolic Pathways

Specific metabolic pathways involving 4-(3-Furyl)-4-oxobutanoic acid have not been explicitly detailed in the current body of research. However, based on the metabolism of other furan (B31954) derivatives, a primary route of metabolic transformation is likely to involve the oxidation of the furan ring. nih.gov This process is typically mediated by cytochrome P450 (P450) enzymes. nih.gov

The oxidation of the furan ring can lead to the formation of reactive electrophilic intermediates. researchgate.net Depending on the substituents on the furan ring, these intermediates can be either epoxides or cis-enediones. researchgate.net For furan itself, cytochrome P450-catalyzed oxidation leads to the formation of a reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA). acs.orgnih.gov This highly reactive metabolite is considered a key intermediate in the bioactivation and subsequent toxicity of furan. nih.gov

Given the structure of this compound, it is plausible that it could undergo a similar metabolic activation. The resulting reactive metabolite could then conjugate with cellular nucleophiles, such as glutathione (B108866) (GSH), or interact with proteins and DNA. nih.govresearchgate.net The butanoic acid side chain may also be subject to metabolic modifications, such as beta-oxidation, although the primary focus of xenobiotic metabolism is often on the heterocyclic ring.

The table below summarizes the general metabolic pathways observed for furan-containing compounds, which may be applicable to this compound.

| Metabolic Pathway | Description | Key Enzymes | Potential Metabolites |

| Furan Ring Oxidation | The primary route of metabolism for many furan derivatives, leading to the formation of reactive intermediates. nih.gov | Cytochrome P450 (e.g., CYP2E1) researchgate.netresearchgate.net | Epoxides, cis-enediones (e.g., cis-2-butene-1,4-dial) researchgate.net |

| Conjugation | The reactive intermediates can be detoxified by conjugation with endogenous molecules like glutathione. researchgate.net | Glutathione S-transferases (GSTs) | Glutathione conjugates |

| Interaction with Macromolecules | Electrophilic metabolites can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to toxicity. nih.gov | N/A | Protein and DNA adducts |

Mechanistic Studies of Enzyme-Substrate Interactions

Direct studies on the enzyme-substrate interactions of this compound are not available. However, based on its structure as a furan-containing γ-keto acid, interactions with several classes of enzymes can be hypothesized.

The metabolism of furan derivatives is often initiated by cytochrome P450 enzymes. nih.govresearchgate.net The furan ring can act as a substrate for these enzymes, leading to oxidative bioactivation. researchgate.net Furan-containing compounds can also act as inhibitors of P450 enzymes, sometimes through mechanism-based inhibition where a reactive metabolite formed in the active site covalently binds to the enzyme. researchgate.net

The butanoic acid moiety suggests potential interactions with enzymes involved in fatty acid metabolism. However, the presence of the bulky furyl group and the ketone at the 4-position may hinder its recognition by enzymes that typically process linear fatty acids.

The table below outlines potential enzyme interactions based on the structural features of this compound and the known interactions of similar compounds.

| Enzyme Class | Potential Interaction | Significance |

| Cytochrome P450s | Substrate for oxidation of the furan ring. nih.govresearchgate.net | Bioactivation to potentially reactive metabolites. |

| Potential for mechanism-based inhibition. researchgate.net | Alteration of the metabolism of other xenobiotics. | |

| Glutathione S-transferases | Catalyze the conjugation of reactive metabolites with glutathione. researchgate.net | Detoxification of reactive intermediates. |

| Dehydrogenases | The keto group could potentially be a substrate for reductase enzymes. | Formation of a hydroxylated metabolite. |

Exploration of Molecular Targets and Binding Mechanisms

The molecular targets of this compound have not been specifically identified. However, the broad range of biological activities exhibited by various furan derivatives suggests that they can interact with a diverse array of molecular targets. ijabbr.comorientjchem.orgutripoli.edu.ly These activities include antibacterial, anti-inflammatory, and anticancer effects. ijabbr.comorientjchem.orgutripoli.edu.ly

The primary mechanism of action for the toxicity of many furan compounds is believed to be the covalent modification of cellular macromolecules by reactive metabolites. nih.gov These electrophilic intermediates can react with nucleophilic residues in proteins and DNA, leading to cellular dysfunction and genotoxicity. nih.govresearchgate.net

Beyond covalent interactions, the furan ring can participate in non-covalent interactions with biological targets. The ether oxygen can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for π-π stacking interactions. orientjchem.org These interactions are crucial for the binding of drugs to their receptor targets.

The table below summarizes potential molecular targets and binding mechanisms for furan-containing compounds, which could be relevant for this compound.

| Potential Molecular Target | Binding Mechanism | Potential Biological Effect |

| Cellular Proteins | Covalent modification by reactive metabolites. nih.gov | Enzyme inhibition, disruption of protein function. |

| Non-covalent interactions (hydrogen bonding, π-π stacking). orientjchem.org | Modulation of protein activity. | |

| DNA | Covalent modification by reactive metabolites. nih.gov | Genotoxicity, mutagenicity. |

| Receptors and Enzymes | Competitive or non-competitive binding. | A wide range of pharmacological effects, depending on the specific target. ijabbr.comutripoli.edu.ly |

Biosynthetic Pathways and Precursors Leading to this compound

There is no information in the scientific literature detailing the natural occurrence or biosynthetic pathways of this compound. While many furan-containing compounds are natural products, this specific molecule has not been reported as such. mdpi.comresearchgate.net

In a hypothetical biosynthetic scenario, the furan ring could be derived from various precursors, such as carbohydrates or polyketides. The butanoic acid side chain could potentially be formed through pathways related to amino acid or fatty acid metabolism. However, without any evidence of its natural production, any proposed biosynthetic pathway remains purely speculative.

The table below lists some general precursors for the biosynthesis of furan-containing natural products. It is important to note that these are not specific to the biosynthesis of this compound.

| General Precursor | Resulting Furan-Containing Moiety | Example of Natural Product Class |

| Polyketides | Substituted furan rings | Furan fatty acids |

| Isoprenoids | Furanoterpenoids | Dendrolasin |

| Carbohydrates | Furfural (B47365) and its derivatives | (Not a direct biosynthetic precursor in this form in many organisms) |

Analytical Methodologies for Purity Assessment and Quantification in Research

Chromatographic Methods (HPLC, GC) for Purity and Reaction Progress Monitoring

Chromatographic techniques are the cornerstone for assessing the purity of "4-(3-Furyl)-4-oxobutanoic acid" and for monitoring the progress of its synthesis. wikipedia.org High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful tools, providing separation, identification, and quantification of the target compound from starting materials, intermediates, and byproducts.

High-Performance Liquid Chromatography (HPLC):

HPLC is a prevalent method for the analysis of keto acids due to its versatility and high resolution. nih.govresearchgate.net For "this compound", reversed-phase HPLC is typically the method of choice. This technique separates compounds based on their hydrophobicity.

A common setup involves a C18 stationary phase column, which is nonpolar. The mobile phase is a polar mixture, often consisting of water and a polar organic solvent like acetonitrile (B52724) or methanol. nih.govnih.gov An acid, such as formic acid or acetic acid, is frequently added to the mobile phase to suppress the ionization of the carboxylic acid group, ensuring good peak shape and retention. nih.govnih.gov Detection is commonly achieved using a UV detector, as the furan (B31954) ring and the carbonyl group exhibit absorbance in the UV spectrum.

The progress of a reaction producing "this compound" can be monitored by taking aliquots from the reaction mixture at various time points, quenching the reaction, and analyzing the sample by HPLC. The disappearance of reactants and the appearance of the product peak can be tracked to determine reaction completion. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |

| Gradient | Linear gradient from 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: These parameters are illustrative and require optimization for specific applications.

Gas Chromatography (GC):

Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. sigmaaldrich.com Due to the low volatility and polar nature of carboxylic acids, "this compound" typically requires derivatization before GC analysis to convert it into a more volatile and less polar compound. hplc.eu A common derivatization process is esterification, for instance, to form the methyl or pentafluorobenzyl (PFB) ester. publications.gc.ca

Once derivatized, the compound can be separated on a capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., DB-17) or a non-polar phase (e.g., HP-5MS). publications.gc.canih.gov Detection is often performed using a Flame Ionization Detector (FID) or, for higher sensitivity and structural information, a Mass Spectrometer (MS). researchgate.net GC is highly effective for separating isomers and resolving complex mixtures of furan derivatives. nih.govresearchgate.net Headspace sampling techniques combined with GC can be particularly useful for analyzing volatile furan precursors or byproducts in a reaction mixture. chromatographyonline.com

Spectrophotometric Quantification Techniques in Research Scale

For rapid quantification, especially in high-throughput screening of reaction conditions, UV-Vis spectrophotometry can be a valuable tool. The furan moiety and the conjugated carbonyl group in "this compound" absorb UV light, allowing for direct quantification in simple, clean solutions.

A standard calibration curve is first established by measuring the absorbance of several solutions of the purified compound at known concentrations. The absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. By measuring the absorbance of an unknown sample, its concentration can be determined from the calibration curve.

To enhance sensitivity and selectivity, especially in the presence of interfering substances, derivatization with a chromogenic agent can be employed. For example, keto acids can react with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a colored hydrazone derivative that can be quantified in the visible region of the spectrum, minimizing interference from other UV-absorbing compounds. nih.gov This approach has been successfully used for other furan derivatives where a Schiff-base polymer formation leads to a colorimetric change for detection. mdpi.com

Table 2: Example Data for Spectrophotometric Calibration

| Concentration (µM) | Absorbance at λmax |

|---|---|

| 5.0 | 0.112 |

| 10.0 | 0.225 |

| 25.0 | 0.560 |

| 50.0 | 1.118 |

Note: Data is hypothetical and for illustrative purposes.

Development of Advanced Analytical Protocols for Complex Mixtures

Analyzing "this compound" within complex matrices, such as crude reaction mixtures, biological fluids, or environmental samples, presents significant challenges due to the presence of numerous interfering compounds. Overcoming these challenges requires the development of advanced analytical protocols that combine sophisticated sample preparation with highly selective detection techniques.

Hyphenated techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) , are indispensable for this purpose. nih.govnih.gov Mass spectrometry provides not only highly sensitive quantification but also structural information, confirming the identity of the analyte with great certainty. Techniques like selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used to selectively detect the target compound, effectively filtering out the noise from the matrix. researchgate.net

For trace analysis using GC-MS, advanced sample preparation techniques like Solid-Phase Microextraction (SPME) can be employed. nih.gov SPME uses a coated fiber to extract and concentrate analytes from a sample before injection into the GC system. chromatographyonline.com This technique is particularly effective for furan derivatives and can significantly improve detection limits. nih.govresearchgate.net

The development of these advanced protocols involves meticulous validation, including assessment of linearity, accuracy, precision, limits of detection (LOD), and limits of quantitation (LOQ). nih.govresearchgate.net Such robust methods are critical for accurately understanding the behavior of "this compound" in complex chemical or biological systems and for ensuring the quality and reproducibility of research findings.

Future Research Trajectories and Emerging Paradigms for 4 3 Furyl 4 Oxobutanoic Acid

Exploration of Uncharted Reactivity Modes and Catalytic Systems

The bifunctional nature of 4-(3-Furyl)-4-oxobutanoic acid, possessing both a ketone and a carboxylic acid attached to a furan (B31954) ring, offers a rich landscape for exploring novel chemical transformations. Future research will likely focus on developing selective catalytic systems that can target one functional group while leaving the others intact or that can facilitate cascade reactions involving multiple moieties.

Drawing parallels from the extensive research on other furanic platform molecules, new catalytic upgrading pathways are a primary area of interest. bohrium.comnih.gov For instance, the hydrogenation and hydrogenolysis of the furan ring and keto group could yield valuable cyclic ethers or diols, analogous to the conversion of furfural (B47365) to various C5 chemicals. researchgate.net Developing heterogeneous catalysts that enable these transformations under mild conditions would be a significant advancement.

Moreover, the selective oxidation of the furan ring or the butanoic acid chain could lead to the synthesis of novel monomers for specialty polymers. The catalytic oxidation of HMF to FDCA is a well-established process, often utilizing noble metal catalysts, that serves as a benchmark for such transformations. nih.govmdpi.comacs.org Research into non-noble metal catalysts or electrocatalytic and photocatalytic systems for this compound would represent a significant step forward. nih.gov

Table 1: Potential Catalytic Transformations for this compound Based on Analogous Compounds

| Reaction Type | Target Moiety | Potential Product Class | Analogous Conversion Example | Potential Catalyst Type |

|---|---|---|---|---|

| Selective Hydrogenation | Ketone Group | γ-hydroxy acid / γ-lactone | Levulinic Acid to γ-Valerolactone (GVL) | Ru-based, Zr-based |

| Ring Hydrogenation | Furan Ring | Tetrahydrofuran derivatives | Furfural to Tetrahydrofurfuryl alcohol | Pd-based, Ni-based |

| Oxidative Cleavage | Furan Ring | Dicarboxylic acids | Furan oxidation to maleic acid | Vanadium-based oxides |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the rapid prediction of reaction outcomes and the design of optimal reaction conditions. nih.gov For a molecule like this compound, where the experimental data may be sparse, AI/ML models can accelerate the discovery of new synthetic routes and catalysts.

One key application is in retrosynthesis, particularly for complex heterocyclic compounds. chemrxiv.org ML models, trained on vast databases of known reactions, can propose novel and efficient synthetic pathways to this compound and its derivatives. Furthermore, these models can predict the outcomes of unknown reactions, saving significant experimental time and resources. acs.orgacs.orgnips.cc

Expanding its Utility in Green and Sustainable Chemical Processes

The structural similarity of this compound to biomass-derived platform chemicals like levulinic acid suggests its significant potential in green and sustainable chemistry. researchgate.netrsc.orgrug.nl Furan compounds are recognized as key renewable building blocks for a bio-based chemical industry, often derived from the dehydration of sugars. cost.eunih.gov Future research should focus on establishing sustainable production routes to this compound from lignocellulosic biomass.

A major trajectory is its use as a monomer for creating "green" polymers. researchgate.net The furan ring can impart rigidity and unique properties to polyesters and polyamides, offering a bio-based alternative to petroleum-derived plastics like PET. researchgate.netacs.orgresearchgate.net The conversion of FDCA into polyethylene (B3416737) furanoate (PEF) is a prime example of this approach, creating a bio-based polymer with superior barrier properties. mdpi.com Investigating the polymerization of this compound, or its derivatives, could lead to novel, sustainable materials.